molecular formula C14H18ClNO4 B11648972 2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate CAS No. 34812-32-3

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate

Cat. No.: B11648972
CAS No.: 34812-32-3
M. Wt: 299.75 g/mol
InChI Key: PLAGADAOXYZAML-UHFFFAOYSA-N
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Description

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate is a chemical compound that features a morpholine ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate typically involves the reaction of 2-(4-chlorophenoxy)acetic acid with 2-(morpholin-4-yl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The morpholine ring can interact with enzymes or receptors, while the chlorophenoxy group can participate in binding interactions. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate is unique due to its combination of a morpholine ring and a chlorophenoxy group, which imparts specific chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

34812-32-3

Molecular Formula

C14H18ClNO4

Molecular Weight

299.75 g/mol

IUPAC Name

2-morpholin-4-ylethyl 2-(4-chlorophenoxy)acetate

InChI

InChI=1S/C14H18ClNO4/c15-12-1-3-13(4-2-12)20-11-14(17)19-10-7-16-5-8-18-9-6-16/h1-4H,5-11H2

InChI Key

PLAGADAOXYZAML-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCOC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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